N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide
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Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a compound that combines the biologically relevant 1,3,4-thiadiazole and indole moieties. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring known for its diverse biological activities, particularly in medicinal chemistry. The indole portion contributes to its pharmacological relevance, as indole derivatives are prevalent in many natural products and pharmaceuticals. The structure can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. A study evaluating various thiadiazole derivatives showed weak activity against breast cancer cell lines MCF-7 and MDA-MB-231. However, specific derivatives demonstrated enhanced cytotoxicity with IC50 values indicating promising activity:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
SCT-4 | MCF-7 | 6.6 | Induction of apoptosis via caspase activation |
SCT-5 | MDA-MB-231 | 10.2 | Cell cycle arrest and apoptosis |
The mechanism of action often involves the modulation of apoptotic pathways. For instance, compounds like SCT-4 have been shown to decrease DNA biosynthesis significantly in cancer cells .
In silico studies suggest that this compound may interact with multiple biological targets. The compound's activity may be attributed to:
- Caspase Activation : Inducing apoptosis through caspases 3, 7, and 8.
- Cell Cycle Regulation : Affecting cell cycle checkpoints leading to growth inhibition.
- DNA Synthesis Inhibition : Reducing the incorporation of thymidine into DNA.
Case Studies and Experimental Findings
Several studies have assessed the biological activity of similar compounds with the thiadiazole structure:
- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines using the MTT assay. Results indicated that modifications to the thiadiazole ring significantly influenced anticancer activity .
- Flow Cytometry Analysis : Flow cytometry was employed to analyze the effects of these compounds on programmed cell death in breast cancer cells after treatment with various concentrations over 24 hours. Notably, compounds with specific substituents showed enhanced efficacy in inducing apoptosis .
Properties
Molecular Formula |
C18H22N4O2S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C18H22N4O2S/c1-3-4-8-16-20-21-18(25-16)19-15(23)10-12-22-11-9-13-6-5-7-14(24-2)17(13)22/h5-7,9,11H,3-4,8,10,12H2,1-2H3,(H,19,21,23) |
InChI Key |
SNEWVKMLPDGAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.